![molecular formula C10H16S2 B12593968 Tricyclo[3.3.1.1~3,7~]decane-1,3-dithiol CAS No. 607741-81-1](/img/structure/B12593968.png)
Tricyclo[3.3.1.1~3,7~]decane-1,3-dithiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclo[3311~3,7~]decane-1,3-dithiol is a polycyclic compound characterized by a unique cage-like structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[3.3.1.1~3,7~]decane-1,3-dithiol typically involves multiple steps, including cyclization reactions. One common method involves the Diels-Alder reaction followed by thiolation to introduce the dithiol groups. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Tricyclo[3.3.1.1~3,7~]decane-1,3-dithiol can undergo various chemical reactions, including:
Oxidation: The dithiol groups can be oxidized to form disulfides.
Reduction: Reduction reactions can convert disulfides back to dithiols.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products
Oxidation: Disulfides are the major products.
Reduction: Dithiols are regenerated.
Substitution: Substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Tricyclo[3.3.1.1~3,7~]decane-1,3-dithiol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of Tricyclo[3.3.1.1~3,7~]decane-1,3-dithiol involves its interaction with various molecular targets. The dithiol groups can form strong bonds with metal ions, making it useful in chelation therapy and catalysis. The compound’s cage-like structure also allows it to interact with biological macromolecules in unique ways, potentially affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adamantane: Another polycyclic compound with a similar cage-like structure.
Isotwistane: Known for its presence in natural products and similar synthetic challenges.
Uniqueness
Tricyclo[331
Eigenschaften
CAS-Nummer |
607741-81-1 |
|---|---|
Molekularformel |
C10H16S2 |
Molekulargewicht |
200.4 g/mol |
IUPAC-Name |
adamantane-1,3-dithiol |
InChI |
InChI=1S/C10H16S2/c11-9-2-7-1-8(4-9)5-10(12,3-7)6-9/h7-8,11-12H,1-6H2 |
InChI-Schlüssel |
OGGRILHSCYKYST-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3(CC1CC(C2)(C3)S)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


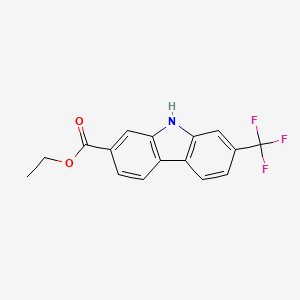
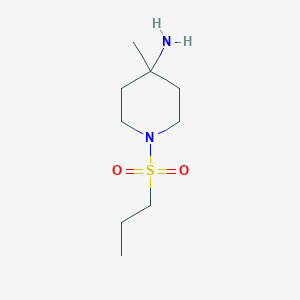
![Spiro[pyrrolidine-3,9'-[9H]thioxanthen]-5-one](/img/structure/B12593902.png)
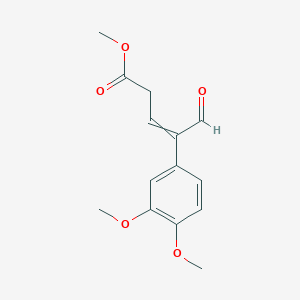
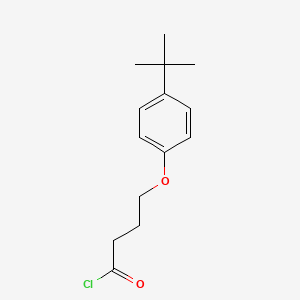
propanedinitrile](/img/structure/B12593916.png)
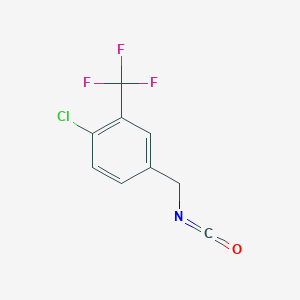
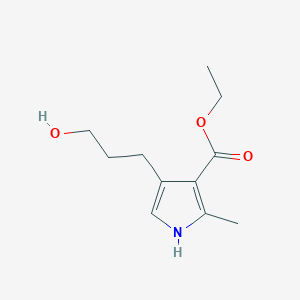
![[Bis(2-hydroxyethyl)amino]methanesulfonic acid](/img/structure/B12593938.png)
![N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B12593944.png)
![2,4,6-Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B12593953.png)
![N-{4-Chloro-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}thiourea](/img/structure/B12593955.png)
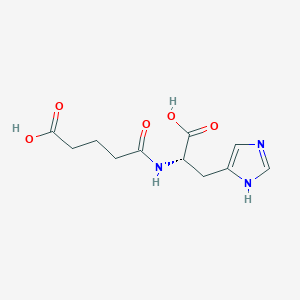
![3-(3-bromophenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B12593973.png)
